molecular formula C15H18ClN3O2S B5231843 2-(4-chloro-2-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B5231843
M. Wt: 339.8 g/mol
InChI Key: XTZMVPYHODHPIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves using bromine as a cyclic reagent to achieve isolated yields ranging from 63% to 66%. These syntheses highlight the methodology for producing structurally complex molecules that include chloro and methoxy substituents alongside thiadiazole moieties, which may offer insights into synthesizing the title compound (Liu et al., 2007); (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using X-ray diffraction, providing crystallographic data that reveal their triclinic and monoclinic space groups. This structural information is crucial for understanding the 3D arrangement of atoms within the molecule and how this influences its chemical reactivity and properties (Liu et al., 2007); (Liu et al., 2008).

Chemical Reactions and Properties

Microwave-assisted synthesis methods have been applied to similar compounds, facilitating rapid and efficient reactions. This approach indicates the potential for diverse chemical transformations involving the thiadiazole ring, which could extend to the synthesis and modification of the title compound (J. Raval et al., 2010).

Physical Properties Analysis

The physical properties of compounds with similar structural features, such as density and molecular weight, have been determined through their crystallographic analyses. These properties are essential for predicting the behavior of the title compound in various solvents and conditions (Liu et al., 2007); (Liu et al., 2008).

Chemical Properties Analysis

Investigations into related compounds have explored their herbicidal activity and provided insights into their chemical stability and reactivity. Such studies are pivotal for understanding the chemical properties of the title compound, including its potential interactions with biological targets and its stability under various environmental conditions (Liu et al., 2007); (Liu et al., 2008).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-8(2)14-18-19-15(22-14)17-13(20)10(4)21-12-6-5-11(16)7-9(12)3/h5-8,10H,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZMVPYHODHPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-YL)propanamide

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